2-Methyl-3-phenylcyclopropan-1-amine;hydrochloride
Description
2-Methyl-3-phenylcyclopropan-1-amine hydrochloride (C₈H₁₆ClNO₂; molecular weight 193.68 g/mol) is a cyclopropane-containing amine derivative with a phenyl substituent at the 3-position and a methyl group at the 2-position of the cyclopropane ring . Its hydrochloride salt enhances stability and solubility for research applications.
Properties
IUPAC Name |
2-methyl-3-phenylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-7-9(10(7)11)8-5-3-2-4-6-8;/h2-7,9-10H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABBEOMXUGIGKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1N)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879646-87-4 | |
| Record name | 2-methyl-3-phenylcyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenylcyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of a suitable precursor, such as a phenyl-substituted alkene, followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the reaction of phenylcyclopropane with methylamine under controlled conditions to yield the desired amine, which is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency, often employing catalysts and specific reaction conditions to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the phenyl group or the cyclopropane ring. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Reagents such as alkyl halides and acyl chlorides are often used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of reduced cyclopropane derivatives or phenyl-substituted amines.
Substitution: Formation of substituted cyclopropane derivatives with various functional groups.
Scientific Research Applications
Chemistry: 2-Methyl-3-phenylcyclopropan-1-amine;hydrochloride is used as a building block in organic synthesis, particularly in the development of novel cyclopropane-containing compounds. It serves as a precursor for various chemical transformations and is utilized in the synthesis of complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It is used in the development of bioactive molecules and as a tool for probing biological pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design. It is explored for its activity against specific biological targets and its potential as a lead compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenylcyclopropan-1-amine;hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The phenyl group and cyclopropane ring contribute to the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.
Receptors: It can modulate receptor activity by acting as an agonist or antagonist.
Pathways: The compound may influence various biological pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Cyclopropanamine Derivatives
- 1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropan-1-amine Hydrochloride Structure: Cyclopropane ring with a fluorinated aromatic substituent. Molecular Formula: C₁₁H₁₄ClFN (vs. C₈H₁₆ClNO₂ for the target compound).
2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine Hydrochloride
- Structure : Linear propan-1-amine backbone with trifluoromethyl and chlorophenyl groups.
- Key Difference : Lack of cyclopropane ring reduces steric strain but may decrease metabolic stability compared to cyclopropane-containing analogs .
- Molecular Weight : 255.06 g/mol (higher than the target compound’s 193.68 g/mol) .
Arylcyclohexylamines and Related Analogs
- Methoxisopropamine Hydrochloride Structure: Cyclohexanone core with methoxyphenyl and isopropylamino groups. Key Difference: The cyclohexanone ring introduces ketone functionality absent in cyclopropanamines, impacting solubility (log P ≈ 1.5–3.3) and bioavailability . Molecular Weight: 297.8 g/mol .
- 3-Fluoro Deschloroketamine Hydrochloride Structure: Cyclohexanone with fluorophenyl and methylamino groups. Key Difference: Fluorine substitution enhances lipophilicity (log P ≈ 0.92–3.3) and CNS penetration compared to non-fluorinated analogs .
Pharmacological Comparison
- Arylcyclohexylamines (e.g., Methoxisopropamine) : Exhibit NMDA receptor antagonism, associated with dissociative effects in preclinical models .
- Tetrahydrooxazino-Propanophenone Derivatives: Studied by Ilarĭonov and Todorova () demonstrated weaker analgesic activity than morphine but notable analeptic (stimulant) effects in murine models .
- ACNU () : A nitrosourea with antitumor activity, highlighting how chloroethyl and aromatic substitutions influence DNA alkylation efficacy and tissue-specific toxicity .
Physicochemical Properties
| Property | 2-Methyl-3-phenylcyclopropan-1-amine HCl | Methoxisopropamine HCl | 3-Fluoro Deschloroketamine HCl |
|---|---|---|---|
| Molecular Formula | C₈H₁₆ClNO₂ | C₁₆H₂₃NO₂·HCl | C₁₃H₁₆FNO·HCl |
| Molecular Weight | 193.68 g/mol | 297.8 g/mol | 257.7 g/mol |
| Purity | ≥98% (crystalline solid) | ≥98% (crystalline) | ≥98% (crystalline) |
| Storage | -20°C (stable ≥5 years) | -20°C (stable ≥5 years) | -20°C (stable ≥5 years) |
| Solubility | Data not provided | High in polar solvents | Moderate (pH-dependent) |
Biological Activity
2-Methyl-3-phenylcyclopropan-1-amine;hydrochloride is a cyclopropane-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological targets, and therapeutic applications, supported by relevant data and case studies.
The compound is synthesized through a series of reactions involving cyclopropanation, amination, and formation of the hydrochloride salt. Typically, phenylcyclopropane reacts with methylamine under controlled conditions, followed by treatment with hydrochloric acid to yield the hydrochloride salt. Its unique structure, characterized by both a methyl group and a phenyl group on the cyclopropane ring, enhances its reactivity and binding affinity compared to similar compounds.
This compound acts primarily through interactions with molecular targets such as enzymes and receptors. The amine group facilitates hydrogen bonding and electrostatic interactions with target proteins, influencing their activity.
Molecular Targets
- Enzymes : The compound can inhibit or activate specific enzymes by binding to their active sites.
- Receptors : It modulates receptor activity, potentially acting as an agonist or antagonist.
- Biological Pathways : The compound influences various pathways including signal transduction and metabolic processes.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant activity against specific biological targets:
| Target | Activity | Reference |
|---|---|---|
| Lysine-specific demethylase 1 (LSD1) | Inhibition | |
| Protein methyltransferases (PMTs) | Inhibition | |
| Class II phosphoinositide-3-kinases (PI3Ks) | Inhibition |
These studies indicate that the compound may be effective in modulating epigenetic regulators and signaling pathways involved in cancer progression.
Case Studies
- Antitumor Activity : In a study investigating inhibitors of LSD1, this compound was shown to release active inhibitors from prodrugs in transfected acute myeloid leukemia cells. This was quantified using NADH oxidation assays, demonstrating its potential as a therapeutic agent in oncology .
- Selectivity for Enzymes : The compound displayed high selectivity for certain methyltransferases over others, indicating its potential for targeted therapy with reduced off-target effects. For instance, it exhibited an IC50 of 3.0 nM for G9a methyltransferase, showcasing its potency in inhibiting specific enzymatic activities relevant to cancer biology .
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Cancer Treatment : Due to its ability to inhibit key enzymes involved in tumor growth and survival.
- Neurodegenerative Diseases : Potential applications in modulating pathways affected in diseases like Alzheimer’s through enzyme inhibition.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methyl-3-phenylcyclopropan-1-amine hydrochloride, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves cyclopropanation via [2+1] cycloaddition or ring-closing reactions. For example, a precursor like 3-phenylpropene can react with methylamine under palladium catalysis to form the cyclopropane ring. Hydrochloride salt formation is achieved by treating the free base with HCl in ethanol .
- Critical Parameters :
- Temperature control (0–5°C during HCl addition) minimizes side reactions.
- Solvent choice (e.g., ethanol vs. THF) affects crystallinity and purity.
- Reaction time (6–12 hours) balances yield and byproduct formation .
Q. How does the hydrochloride salt form enhance solubility, and what are its implications for in vitro assays?
- Mechanism : The hydrochloride salt increases aqueous solubility due to ionic interactions, critical for biological assays requiring polar solvents (e.g., PBS or cell culture media). Solubility can be quantified via UV-Vis spectrophotometry at 254 nm .
- Practical Consideration : Pre-saturate buffers with the compound to avoid precipitation during long-term assays.
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., receptor affinity vs. cytotoxicity)?
- Case Study : Discrepancies in NMDA receptor binding (IC₅₀ = 2 μM in one study vs. 5 μM in another) may arise from assay conditions (e.g., pH affecting protonation states).
- Methodological Adjustments :
- Standardize buffer pH (7.4 ± 0.1) and temperature (37°C).
- Use orthogonal assays (e.g., radioligand binding and calcium flux) to cross-validate results .
Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?
- Approach :
Perform molecular docking (AutoDock Vina) using the CYP3A4 crystal structure (PDB: 4I3G).
Validate predictions with in vitro metabolism assays (LC-MS quantification of metabolites).
- Key Insight : The cyclopropane ring’s strain increases metabolic stability, reducing CYP-mediated oxidation compared to non-cyclopropane analogs .
Experimental Design & Data Analysis
Design a stability study to evaluate the compound’s shelf life under varying storage conditions.
- Protocol :
- Conditions : Store at 4°C (dark), 25°C/60% RH, and 40°C/75% RH.
- Analytical Tools : Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient) at 0, 1, 3, and 6 months.
- Acceptance Criteria : ≤5% degradation products after 6 months at 4°C .
Q. What statistical methods are appropriate for analyzing dose-response data in neuropharmacological studies?
- Recommendations :
- Fit data to a sigmoidal curve (GraphPad Prism) to calculate EC₅₀/IC₅₀.
- Use ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., efficacy across neuronal subtypes).
- Report 95% confidence intervals to assess precision .
Structural & Functional Insights
Q. How does the cyclopropane ring’s stereochemistry influence binding to monoamine transporters?
- Findings :
- cis-Configuration : Higher affinity for serotonin transporters (SERT) due to planar alignment with aromatic residues.
- trans-Configuration : Preferential binding to dopamine transporters (DAT) via hydrophobic pocket interactions.
- Validation : Compare enantiomers using chiral HPLC (Chiralpak AD-H column) and electrophysiology .
Q. Can substituent modifications (e.g., fluorination) improve blood-brain barrier (BBB) penetration?
- Design & Testing :
- Synthesize 2-methyl-3-(4-fluorophenyl) analogs.
- Assess logP (octanol/water partition) and P-gp efflux ratio (MDCK-MDR1 cells).
- Result : Fluorination increases logP from 1.8 to 2.3 but may elevate P-gp recognition, reducing brain uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
